(NZ)-2-methyl-N-oxido-N-[(pyridin-4-yl)methylidene]anilinium
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Overview
Description
(NZ)-2-methyl-N-oxido-N-[(pyridin-4-yl)methylidene]anilinium is a complex organic compound characterized by its unique structure, which includes a pyridine ring and an anilinium group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (NZ)-2-methyl-N-oxido-N-[(pyridin-4-yl)methylidene]anilinium typically involves a multi-step process. One common method includes the condensation of 2-methyl aniline with pyridine-4-carboxaldehyde under acidic conditions, followed by oxidation to form the N-oxide derivative. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to achieve the required product specifications.
Chemical Reactions Analysis
Types of Reactions
(NZ)-2-methyl-N-oxido-N-[(pyridin-4-yl)methylidene]anilinium undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex derivatives.
Reduction: Reduction reactions can convert the N-oxide group back to the parent amine.
Substitution: The pyridine ring allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents like ethanol or acetonitrile, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield more highly oxidized derivatives, while substitution reactions can introduce various functional groups onto the pyridine ring.
Scientific Research Applications
(NZ)-2-methyl-N-oxido-N-[(pyridin-4-yl)methylidene]anilinium has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Biology: The compound’s ability to interact with biological molecules makes it useful in studying biochemical pathways and mechanisms.
Industry: Used in the development of new materials and catalysts.
Mechanism of Action
The mechanism by which (NZ)-2-methyl-N-oxido-N-[(pyridin-4-yl)methylidene]anilinium exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, altering the activity of these molecules and influencing various biochemical pathways. The N-oxide group plays a crucial role in these interactions, often participating in redox reactions and hydrogen bonding.
Comparison with Similar Compounds
Similar Compounds
2-methyl-N-[(pyridin-4-yl)methylidene]aniline: Lacks the N-oxide group, resulting in different reactivity and applications.
N-oxido-N-[(pyridin-4-yl)methylidene]aniline: Similar structure but without the methyl group, affecting its chemical properties.
Uniqueness
(NZ)-2-methyl-N-oxido-N-[(pyridin-4-yl)methylidene]anilinium is unique due to the presence of both the N-oxide and methyl groups, which confer distinct chemical reactivity and potential applications. The combination of these functional groups allows for a broader range of chemical reactions and interactions with biological molecules, making it a valuable compound in various fields of research.
Biological Activity
(NZ)-2-methyl-N-oxido-N-[(pyridin-4-yl)methylidene]anilinium, also known as N-(2-methylphenyl)-1-pyridin-4-ylmethanimine oxide, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic implications, and relevant case studies.
- Molecular Formula : C13H12N2O
- Molecular Weight : 216.25 g/mol
- CAS Number : 1164461-59-9
Research indicates that this compound exhibits various biological activities which may include:
- Antitumor Activity : Preliminary studies suggest that this compound may induce apoptosis in cancer cells. For instance, it has been shown to affect cell cycle dynamics and promote cell death in specific cancer lines.
- Enzyme Inhibition : The compound may act as an inhibitor for certain kinases, which are critical in the signaling pathways of cancer progression.
- Antimicrobial Properties : Some studies suggest that derivatives of this compound may possess antimicrobial properties, potentially useful in treating infections.
Antitumor Activity
A significant study evaluated the cytotoxic effects of this compound on various cancer cell lines including HepG2 (liver carcinoma) and A549 (lung adenocarcinoma). The results indicated that the compound induced apoptosis and arrested the cell cycle at the S phase.
Cell Line | Inhibition Rate (%) | IC50 (μM) |
---|---|---|
HepG2 | 99.98 | 6.92 |
A549 | 100.07 | 8.99 |
This data suggests that the compound could be a lead candidate for further development as an antitumor agent.
Mechanistic Insights
The mechanism by which this compound induces apoptosis involves:
- Upregulation of Pro-apoptotic Factors : Increased expression of Bax and caspase-3.
- Downregulation of Anti-apoptotic Factors : Decreased levels of Bcl-2.
These findings were supported by Western blot analysis showing concentration-dependent effects on these proteins after treatment with the compound.
Properties
IUPAC Name |
N-(2-methylphenyl)-1-pyridin-4-ylmethanimine oxide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O/c1-11-4-2-3-5-13(11)15(16)10-12-6-8-14-9-7-12/h2-10H,1H3/b15-10- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRBUHHRAPUIWJT-GDNBJRDFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1[N+](=CC2=CC=NC=C2)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1/[N+](=C/C2=CC=NC=C2)/[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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